Ethyl (2,3-dihydro-1,4-benzodioxin-6-ylamino)(oxo)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Ethyl (2,3-dihydro-1,4-benzodioxin-6-ylamino)(oxo)acetate” is a chemical compound with the molecular formula C12H13NO5 . It has an average mass of 251.235 Da and a monoisotopic mass of 251.079376 Da .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be inferred from its molecular formula C12H13NO5 . It has an average mass of 251.235 Da and a monoisotopic mass of 251.079376 Da . Further details about its physical and chemical properties are not available in the retrieved information.Wirkmechanismus
The mechanism of action of Ethyl (2,3-dihydro-1,4-benzodioxin-6-ylamino)(oxo)acetate is not fully understood. However, it is believed to act by inhibiting the activity of enzymes that are involved in cell proliferation and inflammation. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in regulating gene expression. HDAC inhibitors have been shown to have anticancer and anti-inflammatory properties.
Biochemical and Physiological Effects:
This compound has been shown to have biochemical and physiological effects in animal models. It has been shown to reduce the size of tumors and inhibit the growth of cancer cells. This compound has also been shown to reduce inflammation and improve insulin sensitivity in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Ethyl (2,3-dihydro-1,4-benzodioxin-6-ylamino)(oxo)acetate in lab experiments is its potential as a therapeutic agent. This compound has been shown to have anticancer and anti-inflammatory properties, which make it a promising candidate for the development of new drugs. However, one of the limitations of using this compound in lab experiments is its toxicity. This compound has been shown to be toxic to some cells at high concentrations.
Zukünftige Richtungen
There are several future directions for the research on Ethyl (2,3-dihydro-1,4-benzodioxin-6-ylamino)(oxo)acetate. One direction is to investigate its potential as a therapeutic agent for cancer and inflammatory diseases. Another direction is to investigate its mechanism of action and identify its molecular targets. Further research is also needed to determine the optimal dosage and delivery method for this compound.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. This compound has been shown to have anticancer and anti-inflammatory properties, which make it a promising candidate for the development of new drugs. However, further research is needed to fully understand its mechanism of action and determine its optimal dosage and delivery method.
Synthesemethoden
Ethyl (2,3-dihydro-1,4-benzodioxin-6-ylamino)(oxo)acetate can be synthesized using different methods. One of the most common methods is the reaction between 2,3-dihydro-1,4-benzodioxin-6-amine and ethyl oxoacetate. The reaction is catalyzed by a base such as potassium carbonate and is carried out in an organic solvent such as ethanol. The product is then purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
Ethyl (2,3-dihydro-1,4-benzodioxin-6-ylamino)(oxo)acetate has potential applications in various fields of scientific research. One of the most promising applications is in the field of cancer research. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis in cancer cells. This compound has also been investigated for its potential as an anti-inflammatory agent. It has been shown to inhibit the production of inflammatory cytokines and reduce inflammation in animal models.
Eigenschaften
IUPAC Name |
ethyl 2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO5/c1-2-16-12(15)11(14)13-8-3-4-9-10(7-8)18-6-5-17-9/h3-4,7H,2,5-6H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKBKDVSVNHJUCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1=CC2=C(C=C1)OCCO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.